molecular formula C19H22N6O3S B2825536 N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-98-9

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2825536
CAS No.: 921469-98-9
M. Wt: 414.48
InChI Key: CMXJZMXHYNYGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a heterocyclic compound featuring a hybrid structure with three distinct pharmacophores:

  • Imidazole moiety: A five-membered aromatic ring with two nitrogen atoms, commonly associated with interactions in enzymatic systems (e.g., cytochrome P450 inhibition).
  • Thiazole ring: A sulfur- and nitrogen-containing heterocycle linked to a 2-methoxyphenyl urea group, which may enhance bioavailability and target binding.
  • Acetamide linker: Connects the imidazole and thiazole moieties, providing structural flexibility.

Below, we compare its structural and functional attributes with two analogues from recent literature.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-28-16-6-3-2-5-15(16)23-18(27)24-19-22-14(12-29-19)11-17(26)21-7-4-9-25-10-8-20-13-25/h2-3,5-6,8,10,12-13H,4,7,9,11H2,1H3,(H,21,26)(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXJZMXHYNYGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H22N4O2S
  • Molecular Weight : 350.45 g/mol
  • CAS Number : Not specified in the available literature.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The imidazole ring in the compound can coordinate with metal ions, potentially inhibiting metalloenzymes involved in critical biological processes .
  • Protein Interaction : The compound may interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein function and stability .
  • Antimicrobial Activity : Similar imidazole derivatives have shown significant antimicrobial properties against a range of pathogens, suggesting that this compound may exhibit similar effects .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds containing imidazole moieties. For instance, Jain et al. demonstrated that certain imidazole derivatives exhibited antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder wells diffusion method . The following table summarizes the antimicrobial activity of related compounds:

CompoundTarget BacteriaZone of Inhibition (mm)MIC (µg/mL)
Imidazole Derivative AS. aureus1510
Imidazole Derivative BE. coli188
This compoundTBDTBD

Anticancer Activity

Research has indicated that imidazole-containing compounds can exhibit anticancer properties. For example, studies involving related compounds have shown cytotoxic effects against various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) . The proposed mechanism includes the induction of apoptosis and inhibition of tumor growth.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of several imidazole derivatives, including those structurally similar to this compound. The results indicated that these compounds possess significant antibacterial activity, with some derivatives showing a zone of inhibition exceeding 20 mm against resistant strains of bacteria .

Anticancer Research

In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines. The results demonstrated that compounds with similar structural features inhibited cell proliferation effectively, with IC50 values in the low micromolar range . This suggests potential for further development as therapeutic agents.

Comparison with Similar Compounds

Structural Comparison

a) 3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)
  • Core structure : Features a benzimidazole (fused benzene and imidazole rings) instead of a simple imidazole.
  • Key substituents :
    • Thioacetamido group (-S-CH₂-CONH-) bridges benzimidazole and benzamide.
    • 2,4-Dinitrophenyl group: Electron-withdrawing nitro groups may enhance electrophilic reactivity.
  • Therapeutic focus : Demonstrated antimicrobial and anticancer activities in preliminary studies .
b) N-(3-Hydroxypropyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
  • Core structure : Simple imidazole with methyl and nitro substituents.
  • Key substituents: Hydroxypropyl group: Enhances solubility via hydrogen bonding. 4-Nitroimidazole: A known pharmacophore in antiparasitic agents (e.g., metronidazole).
  • Therapeutic focus : Likely targets anaerobic pathogens or protozoa due to nitroimidazole activity .
c) Target Compound
  • Distinct features :
    • Dual heterocycles (imidazole + thiazole) instead of benzimidazole or nitroimidazole.
    • 2-Methoxyphenyl urea: May improve selectivity for kinases or DNA repair enzymes.
  • Structural advantages : Hybrid design could balance solubility (via acetamide) and target affinity (via aromatic systems).

Pharmacological Activity Comparison

Compound Key Pharmacological Features Therapeutic Indication
W1 Antimicrobial (Gram-positive bacteria), Anticancer (IC₅₀ ~5–10 μM in MCF-7 cells) Infectious diseases, Oncology
Hydroxypropyl-nitroimidazole Antiparasitic (predicted via nitro group redox activity) Protozoal infections
Target Compound Hypothesized kinase inhibition (thiazole-urea) and antimicrobial activity (imidazole) Oncology, Antimicrobial therapy

Note: Direct activity data for the target compound are inferred from structural analogues.

Q & A

Q. What are the critical steps in designing a synthesis protocol for this compound?

The synthesis involves multi-step reactions to assemble the imidazole, thiazole, and urea moieties. Key steps include:

  • Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to link the imidazole-propyl chain to the thiazole-acetamide core .
  • Thiazole Formation : Cyclize thiourea intermediates with α-halo ketones under reflux conditions .
  • Urea Linkage : React 2-methoxyphenyl isocyanate with thiazole-amine intermediates in anhydrous dichloromethane .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • 1H/13C NMR : Assign peaks for imidazole (δ 7.0–8.0 ppm), thiazole (δ 6.5–7.5 ppm), and methoxy groups (δ ~3.8 ppm) .
  • IR Spectroscopy : Identify urea N-H stretches (~3300 cm⁻¹) and amide C=O bands (~1650 cm⁻¹) .
  • HRMS : Validate molecular weight with <5 ppm accuracy .

Table 1: Key Spectral Assignments

TechniqueKey Peaks/MarkersEvidence Reference
1H NMRImidazole protons (δ 7.0–8.0 ppm)
13C NMRUrea C=O (~150–155 ppm)
IRAmide I band (~1650 cm⁻¹)

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Variable Temperature NMR : Assess dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What strategies optimize reaction yields for unstable intermediates (e.g., thiazole-urea precursors)?

  • Low-Temperature Reactions : Perform couplings at 0–5°C to minimize decomposition .
  • Inert Atmosphere : Use nitrogen/argon to protect reactive amines/thiols .
  • In Situ Monitoring : Track reaction progression via TLC (hexane/ethyl acetate) or HPLC .

Table 2: Optimization Strategies

StrategyExample ApplicationEvidence Reference
Low-temperature controlThiazole cyclization at 0°C
Inert atmosphereProtection of urea intermediates

Q. How can structure-activity relationships (SAR) be systematically evaluated?

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy on phenylurea) and assess bioactivity .
  • Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Docking Studies : Model interactions with active sites (e.g., AutoDock Vina) to rationalize SAR trends .

Q. How do computational methods enhance synthesis or mechanistic studies?

  • Reaction Pathway Modeling : Use DFT (B3LYP/SDD) to identify energetically favorable routes for urea-thiazole bond formation .
  • Kinetic Simulations : Predict optimal conditions (e.g., solvent, catalyst) for imidazole alkylation .

Table 3: Computational Tools

MethodApplicationEvidence Reference
DFT (B3LYP/SDD)Transition state modeling
Molecular dockingTarget interaction prediction

Data Reproducibility and Validation

Q. What are common sources of impurities, and how are they addressed?

  • Byproducts : Hydrolysis of urea linkages (mitigated by anhydrous conditions) .
  • Unreacted Intermediates : Remove via silica gel chromatography (5% MeOH in DCM) .
  • Metal Residues : Use Chelex resin to scavenge catalytic copper .

Q. How can bioactivity data discrepancies across studies be resolved?

  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water) .
  • Standardized Assays : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.